3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural attributes include:
- Z-configuration at the methylidene bridge linking the thiazolidinone and pyrido-pyrimidinone moieties, critical for stereochemical stability .
- 3-(3-Methoxypropyl) substituent on the thiazolidinone ring, which enhances hydrophilicity compared to bulkier aromatic groups.
- Thioxo (C=S) and oxo (C=O) groups in the thiazolidinone ring, which may contribute to redox activity or hydrogen-bonding capabilities .
Properties
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-4-8-21-16-14(18(25)23-9-5-7-13(2)17(23)22-16)12-15-19(26)24(20(28)29-15)10-6-11-27-3/h5,7,9,12,21H,4,6,8,10-11H2,1-3H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXMTOKYZXTEAX-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Construction of the Pyridopyrimidine Core: This step involves the cyclization of a pyridine derivative with a suitable amidine or guanidine.
Functional Group Modifications: Introduction of the methoxypropyl and propylamino groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Anticancer Activity : Thiazolidine derivatives have shown potential in inhibiting cancer cell lines. For instance, certain thiazolidinones demonstrated significant antitumor effects against glioblastoma cells by reducing cell viability .
- Antimicrobial Properties : Compounds containing thiazolidine rings have exhibited antibacterial activity against various strains of bacteria such as E. coli and S. aureus at specific concentrations .
- Anti-inflammatory Effects : Some derivatives have been studied for their analgesic and anti-inflammatory properties, making them candidates for pain management therapies .
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of thiazolidinone derivatives on ovarian cancer cell lines (IGROV1). The results indicated that certain derivatives significantly inhibited cell growth, suggesting potential applications in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Research focused on the synthesis of novel thiazolidine derivatives revealed their effectiveness against bacterial cultures. The Minimum Inhibitory Concentration (MIC) was determined to be 256 µg/mL for several synthesized compounds, indicating their potential as antimicrobial agents .
Mechanism of Action
The mechanism by which 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Polar substituents like 3-methoxypropyl (target compound, ) or tetrahydrofurfuryl () improve hydrophilicity, favoring pharmacokinetic profiles .
Bioactive Moieties :
- The imidazole group in may enable hydrogen bonding with biological targets, such as enzymes or receptors .
- Thioxo groups (C=S) in the target compound and analogs (e.g., ) could participate in disulfide bond formation or metal chelation .
Stereochemical Considerations :
- The Z-configuration in the target compound and ensures planar geometry at the methylidene bridge, critical for π-π stacking (e.g., with aromatic residues in proteins) .
Research Findings and Implications
Physicochemical Properties
Q & A
Q. What are the key steps in synthesizing this compound, and how can purity be ensured?
The synthesis involves a multi-step process:
- Step 1: Formation of the thiazolidinone ring via condensation of thiourea derivatives with α-keto esters under reflux conditions in inert atmospheres (e.g., nitrogen) .
- Step 2: Introduction of the pyrido[1,2-a]pyrimidin-4-one moiety through a Knoevenagel condensation, requiring precise temperature control (60–80°C) and catalysts like piperidine .
- Step 3: Functionalization of the propylamino group via nucleophilic substitution or reductive amination .
Purity Assurance:
- Chromatography: Use silica gel column chromatography with eluents like ethyl acetate/hexane (3:7) to isolate intermediates .
- Spectroscopic Confirmation: NMR (¹H/¹³C) and IR spectroscopy validate structural integrity and detect impurities (<2% threshold) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- ¹H/¹³C NMR: Assign peaks to verify Z-configuration of the thiazolidinone methylidene group and aromatic protons in the pyrido-pyrimidinone core .
- IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
- Mass Spectrometry: High-resolution MS (HRMS) ensures molecular ion alignment with theoretical mass (e.g., m/z 530.12 [M+H]⁺) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to predict favorable reaction pathways, reducing trial-and-error .
- Condition Optimization: Machine learning algorithms analyze experimental datasets (e.g., solvent polarity, catalyst loading) to recommend optimal parameters (e.g., DMF as solvent, 70°C) .
- Example: ICReDD’s workflow integrates computational predictions with experimental validation, shortening synthesis timelines by 30–40% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis: Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects .
- Structural Analog Comparison: Test derivatives with modified substituents (e.g., replacing 3-methoxypropyl with benzyl) to isolate activity-contributing moieties (Table 1) .
Q. Table 1: Structural Analog Comparison
| Compound Modification | Biological Activity Shift | Reference |
|---|---|---|
| 3-Methoxypropyl → Benzyl | ↑ Anticancer potency, ↓ solubility | |
| Propylamino → Allylamino | Improved kinase selectivity |
Q. How does structural modification influence target selectivity and off-target effects?
- Rational Design: Replace the thiazolidinone’s 3-methoxypropyl group with morpholinyl to enhance hydrogen bonding with target proteins (e.g., EGFR kinase) .
- Off-Target Screening: Use SPR (Surface Plasmon Resonance) to profile binding against unrelated receptors (e.g., GPCRs) and adjust substituents to minimize cross-reactivity .
Q. What in silico tools predict binding interactions with biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite simulate binding poses with targets (e.g., DNA topoisomerase II), prioritizing high-affinity conformations (ΔG < −8 kcal/mol) .
- MD Simulations: GROMACS models compound stability in binding pockets over 100 ns trajectories, identifying critical residue interactions (e.g., Lys123 hydrogen bonding) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
